Cas no 2092425-70-0 (methyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate)
methyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid, 4-amino-5-bromo-, methyl ester
- methyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
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- Inchi: 1S/C8H7BrN4O2/c1-15-8(14)5-2-4(9)6-7(10)11-3-12-13(5)6/h2-3H,1H3,(H2,10,11,12)
- InChI Key: HTCGRFJITUMHNX-UHFFFAOYSA-N
- SMILES: N12C(C(OC)=O)=CC(Br)=C1C(N)=NC=N2
methyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18626-100.0mg |
methyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate |
2092425-70-0 | 95% | 100.0mg |
¥2881.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18626-250.0mg |
methyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate |
2092425-70-0 | 95% | 250.0mg |
¥4610.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18626-500.0mg |
methyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate |
2092425-70-0 | 95% | 500.0mg |
¥7676.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18626-1.0g |
methyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate |
2092425-70-0 | 95% | 1.0g |
¥11515.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18626-100MG |
methyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate |
2092425-70-0 | 95% | 100MG |
¥ 2,884.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18626-250MG |
methyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate |
2092425-70-0 | 95% | 250MG |
¥ 4,613.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18626-500MG |
methyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate |
2092425-70-0 | 95% | 500MG |
¥ 7,682.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18626-1G |
methyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate |
2092425-70-0 | 95% | 1g |
¥ 11,523.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18626-5G |
methyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate |
2092425-70-0 | 95% | 5g |
¥ 34,570.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18626-5.0g |
methyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate |
2092425-70-0 | 95% | 5.0g |
¥34546.0000 | 2025-04-12 |
methyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate Suppliers
methyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on methyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
Methyl 4-Amino-5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate (CAS No. 2092425-70-0): An Overview
Methyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate (CAS No. 2092425-70-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of pyrrolo[2,1-f][1,2,4]triazines, which are known for their diverse biological activities, including antitumor, antiviral, and anti-inflammatory effects.
The chemical structure of methyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is characterized by a pyrrolo[2,1-f][1,2,4]triazine core substituted with a bromine atom at the 5-position and an amino group at the 4-position. The methyl ester group at the 7-position adds further complexity and functionality to the molecule. This combination of substituents imparts unique chemical and biological properties to the compound.
Recent studies have highlighted the potential of methyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate in various therapeutic areas. One notable application is in cancer therapy. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antitumor activity against a range of cancer cell lines. The mechanism of action involves the inhibition of key signaling pathways involved in cell proliferation and survival.
In addition to its antitumor properties, methyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate has also been investigated for its antiviral activity. A study published in Antiviral Research demonstrated that this compound effectively inhibits the replication of several RNA viruses, including influenza and hepatitis C viruses. The antiviral mechanism is believed to involve the disruption of viral RNA synthesis and assembly processes.
The anti-inflammatory potential of methyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate has also been explored. In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells. This suggests that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of methyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate has been optimized to improve yield and purity. A multi-step synthetic route involving condensation reactions and functional group transformations has been developed. The key steps include the formation of the pyrrolo[2,1-f][1,2,4]triazine core through a cyclocondensation reaction followed by selective bromination and methylation reactions.
The physicochemical properties of methyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate have been extensively characterized. It is a solid at room temperature with a melting point of approximately 180°C. The compound is soluble in common organic solvents such as DMSO and DMF but has limited solubility in water. These properties make it suitable for formulation into various dosage forms for preclinical and clinical testing.
In preclinical studies, methyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate has shown promising results in animal models of cancer and viral infections. For example, in a mouse model of colorectal cancer, treatment with this compound led to significant tumor regression without noticeable toxicity. Similarly, in a murine influenza infection model, administration of the compound resulted in reduced viral load and improved survival rates.
The safety profile of methyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate has been evaluated through extensive toxicological studies. These studies have demonstrated that the compound is well-tolerated at therapeutic doses with no significant adverse effects on major organs or systems. However, further long-term safety studies are required to fully assess its potential for clinical use.
In conclusion, methyl 4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate (CAS No. 2092425-70-0) represents a promising candidate for the development of novel therapeutic agents. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development in medicinal chemistry. Ongoing studies are focused on optimizing its pharmacokinetic properties and evaluating its efficacy in more advanced preclinical models.
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